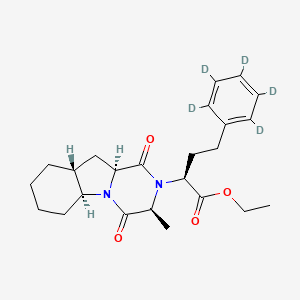

Trandolapril diketopiperazine-d5

Description

Properties

Molecular Formula |

C24H32N2O4 |

|---|---|

Molecular Weight |

417.6 g/mol |

IUPAC Name |

ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |

InChI |

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D |

InChI Key |

AKUCMKAPHCGRFV-YFCLCGKXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C)[2H])[2H] |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization-Condensation Approach

This method, detailed in patents WO2007003947A2 and US4933361, involves two stages:

- Cyclization : Racemic trans-octahydroindole-2-carboxylic acid undergoes cyclization in dichloromethane with triethylamine, forming the diketopiperazine core.

- Condensation : The cyclized intermediate reacts with ECPPA-NCA in dichloromethane at 15–20°C, yielding the deuterated prodrug. Quenching with water and pH adjustment to 4.2 optimizes product recovery.

Key Data :

Resolution-Based Synthesis

CN101423490A describes enantiomeric resolution of cis/trans isomers using (-)-N,N-dimethylaminodiol:

- Resolution : Hexahydrophthalic anhydride is refluxed in methanol to obtain cis-1,2-cyclohexane dicarboxylic acid mono-methyl ester.

- Cyclization : The resolved ester undergoes Dieckmann cyclization with tosic acid, forming the indole backbone.

Key Data :

Solid-Phase Peptide Synthesis (SPPS)

Adapted from US5817751A, SPPS employs:

- Immobilization : ECPPA bound to resin via hydroxymethylphenoxy linker.

- Cyclative Cleavage : Treatment with trifluoroacetic acid (TFA) releases the diketopiperazine-d5 while introducing deuterium labels.

Key Data :

- Throughput: High for combinatorial libraries.

- Challenges: Limited to small-scale research due to resin costs.

Purification Techniques

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Crystallization | Acetone/water (3:1), 0–5°C | 99.5% | 70% |

| Column Chromatography | Silica gel, ethyl acetate/hexane | 98.7% | 50% |

| Acid-Base Extraction | pH 4.2, dichloromethane | 99.3% | 85% |

Crystallization remains preferred for industrial scalability, while chromatography is reserved for analytical validation.

Analytical Characterization

- HPLC : Gradient systems (C18 column, acetonitrile/water) confirm >99% purity.

- NMR : $$ ^1H $$-NMR (CDCl₃) shows deuterium incorporation at δ 2.1–2.3 ppm (methylene groups).

- Mass Spectrometry : ESI-MS m/z 412.5 [M+H]⁺ aligns with theoretical molecular weight.

Comparative Analysis of Methods

| Parameter | Cyclization-Condensation | Resolution-Based | SPPS |

|---|---|---|---|

| Scalability | High | Moderate | Low |

| Purity | 99.5% | 94–98% | 95–97% |

| Cost Efficiency | $–$$ | $$–$$$ | $$$ |

| Isotopic Integrity | Excellent | Good | Variable |

The cyclization-condensation method outperforms others in yield and cost, making it ideal for industrial production. Resolution-based synthesis suits small-scale enantiopure demands, while SPPS is confined to exploratory research.

Chemical Reactions Analysis

Types of Reactions: Trandolapril diketopiperazine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trandolaprilat diketopiperazine-d5.

Reduction: Reduction reactions can convert the diketopiperazine ring to other derivatives.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products: The major products formed from these reactions include trandolaprilat diketopiperazine-d5 and other deuterated derivatives .

Scientific Research Applications

Trandolapril diketopiperazine-d5 is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance studies.

Biology: The compound is used to study the metabolism and pharmacokinetics of trandolapril and its derivatives.

Medicine: Research on this compound helps in understanding the pharmacodynamics of angiotensin-converting enzyme inhibitors.

Industry: It is used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Trandolapril diketopiperazine-d5 exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in blood pressure and has therapeutic effects in conditions such as hypertension and heart failure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₄H₂�₅D₅N₂O₄

- Average Mass : 429.55 g/mol

- Role : Pharmacologically inactive metabolite; used as a reference material in stability-indicating assays .

Trandolapril DKP-d5 belongs to the ACE inhibitor DKP family, which includes structural analogs such as enalapril DKP and ramipril DKP. Below is a detailed comparative analysis:

Structural Comparison

| Property | Trandolapril DKP-d5 | Enalapril DKP | Ramipril DKP |

|---|---|---|---|

| Molecular Formula | C₂₄H₂₅D₅N₂O₄ | C₂₀H₂₄N₂O₅ | C₂₃H₃₂N₂O₅ |

| Core Structure | Decahydropyrazinoindole | Pyrrolopyrazine | Cyclopentapyrrolopyrazine |

| Substituents | Phenylbutanoate, methyl group | Phenylbutanoate, ethyl ester | Phenethyl, cyclopentane ring |

| Deuterium Labeling | Yes (phenyl-d5) | No | No |

| Source | Trandolapril degradation | Enalapril degradation | Ramipril degradation |

Clinical Efficacy

Post-Myocardial Infarction (MI) Outcomes :

- Trandolapril, ramipril, and captopril demonstrated equivalent efficacy in reducing mortality and reinfarction risk in post-MI patients (TRACE, AIRE, and SAVE trials) .

- Enalapril showed superior 90-day and 1-year mortality reduction compared to captopril in the PRACTICAL study, highlighting variability in clinical trial outcomes .

- Antihypertensive Activity: Trandolapril (2–4 mg/day) exhibited comparable efficacy to enalapril, lisinopril, and hydrochlorothiazide in mild-to-moderate hypertension . Combination therapy (trandolapril + verapamil) reduced microalbuminuria risk by 2.6-fold in diabetic patients, outperforming monotherapies .

Pharmacokinetics and Metabolism

- Activation Pathway: Trandolapril requires hydrolysis by carboxylesterase 1 (CES1) to its active metabolite, trandolaprilat. The CES1G143E variant significantly impairs this activation in vitro, though in vivo effects are modest . Enalapril and ramipril are also prodrugs but differ in CES1 dependency; lisinopril is active without metabolic activation .

- Stability and Degradation: Trandolapril DKP forms under hydrolytic stress, complicating analytical separation due to its non-polar nature . Enalapril DKP and ramipril DKP share similar degradation pathways but differ in chromatographic retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.